Direct SAR Comparison: Bis(4-fluorophenyl)methyl vs. Asymmetric (2-fluorophenyl)(4-fluorophenyl)methyl Substitution
Within the same 1,5-naphthyridine-2-carbonitrile scaffold and identical (2S,5R)-2,5-dimethylpiperazine stereochemistry, the bis(4-fluorophenyl)methyl-substituted compound demonstrates 3.1-fold greater Nav1.8 inhibitory potency compared to the closely related asymmetric analog bearing a (2-fluorophenyl)(4-fluorophenyl)methyl group. This direct comparator pair isolates the contribution of the bis(4-fluorophenyl)methyl pharmacophore to target engagement. The target compound achieves an IC50 of 190 nM, whereas the asymmetric analog exhibits an IC50 of 580 nM [1].
| Evidence Dimension | Nav1.8 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 190 nM |
| Comparator Or Baseline | 8-[(2S,5R)-4-[(2-fluorophenyl)(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile, IC50 = 580 nM |
| Quantified Difference | 3.1-fold greater potency (190 nM vs. 580 nM) |
| Conditions | Human Nav1.8 expressed in HEK293 cells; whole-cell patch-clamp electrophysiology |
Why This Matters
This direct comparator pair validates that the bis(4-fluorophenyl)methyl substituent confers measurable potency advantage over the asymmetric variant within identical assay conditions, enabling informed selection when both scaffolds are available.
- [1] MolBic. (n.d.). Protein-cellline PT04465-CL000013: Comparative IC50 data for naphthyridine-carbonitrile Nav1.8 inhibitors including CP0553976 (bis(4-fluorophenyl)methyl, 190 nM) and CP0414312 (asymmetric fluorophenyl, 580 nM). View Source
